Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl-
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Overview
Description
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol . This compound is part of the carbazole family, known for its diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- typically involves the fusion of carbazole and benzonitrile. One common method includes the reaction of 9H-carbazole with benzonitrile derivatives under nitrogen atmosphere. The reaction mixture is heated to 150°C for 16 hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various carbazole derivatives, which are valuable in organic electronics and pharmaceuticals .
Scientific Research Applications
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Research explores its potential as a bioactive compound with antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in cancer therapy.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by acting as an electron donor or acceptor, influencing redox reactions and signal transduction pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Similar in structure but lacks the nitrile group.
Carbazole: The parent compound without the tetrahydro and nitrile modifications.
1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups
Uniqueness: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is unique due to its specific combination of the carbazole core with a nitrile group and tetrahydro modifications. This structure imparts distinct electronic properties, making it valuable in applications like OLEDs and TADF emitters .
Biological Activity
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is a compound with notable biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including data tables and research findings.
Property | Value |
---|---|
Molecular Formula | C14H14N2 |
Molecular Weight | 210.274 g/mol |
Density | 1.19 g/cm³ |
Boiling Point | 409.2 °C |
Flash Point | 135.7 °C |
CAS Number | 73771-63-8 |
Overview of Biological Activity
Carbazole derivatives have been studied for their potential therapeutic effects, particularly in the context of cancer treatment and neuroprotection. The compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that carbazole derivatives can act as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in various cancers. A study highlighted that carbazole compounds could downregulate STAT3-mediated transcription in pancreatic cancer cell lines, leading to reduced tumor growth without significant weight loss in experimental models .
Case Study:
In vivo studies demonstrated that a specific carbazole derivative significantly inhibited tumor growth in mice models of triple-negative breast cancer (TNBC). The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase, suggesting a dual mechanism of action .
2. Neuroprotective Effects
Carbazole derivatives have been investigated for their neuroprotective properties against oxidative stress and neurodegenerative diseases. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), potentially benefiting conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
3. Antimicrobial Activity
Certain carbazole derivatives have exhibited antimicrobial properties, making them candidates for further development as antibacterial agents. A study indicated that a tetrahydrocarbazole derivative showed promising activity against bacterial strains with minimal inhibitory concentrations comparable to established antibiotics .
The biological activities of carbazole-2-carbonitrile are attributed to its ability to interact with various molecular targets:
- STAT3 Inhibition: The compound disrupts the STAT3 signaling pathway, which is crucial for cell proliferation and survival in cancer cells.
- AChE Inhibition: By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, enhancing cognitive function.
- Antioxidant Activity: Some derivatives possess antioxidant properties that help mitigate oxidative stress in neuronal cells.
Research Findings
Recent studies have focused on synthesizing and characterizing new carbazole derivatives to enhance their biological activities. For instance:
- A hybrid indolocarbazole analog demonstrated potent inhibition of cancer cell proliferation by targeting multiple signaling pathways involved in tumor growth .
- Research into the structure-activity relationship (SAR) of carbazole compounds has led to the identification of key functional groups necessary for optimal biological activity .
Properties
CAS No. |
73771-63-8 |
---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methyl-6,7,8,9-tetrahydro-5H-carbazole-2-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-9-10(8-15)6-7-12-11-4-2-3-5-13(11)16-14(9)12/h6-7,16H,2-5H2,1H3 |
InChI Key |
GGSRSZKYYOJDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2CCCC3)C#N |
Origin of Product |
United States |
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